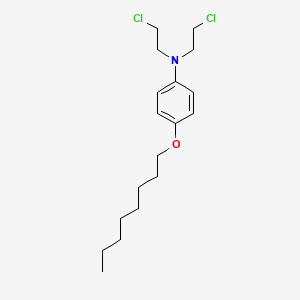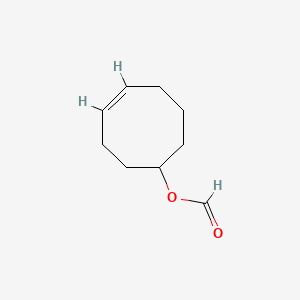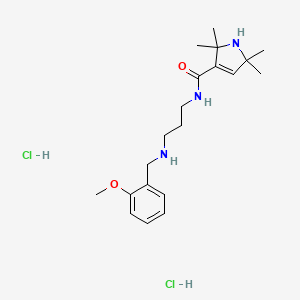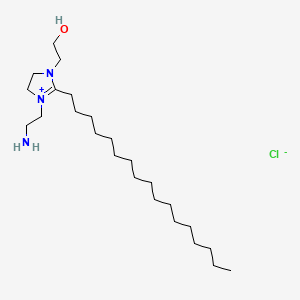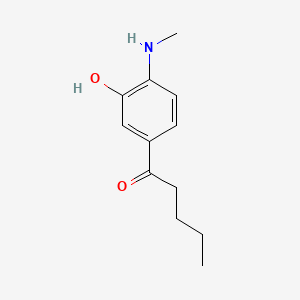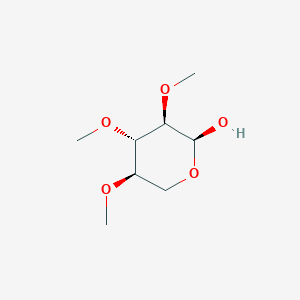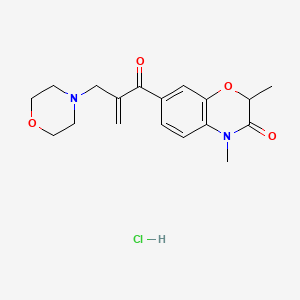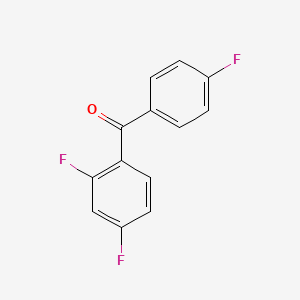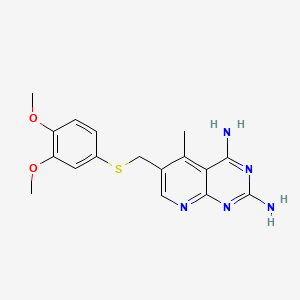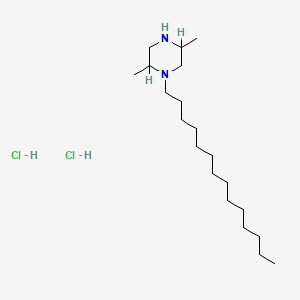
Ast7NQ1gie
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ast7NQ1gie, also known as 2,4-decadien-1-ol acetate, (2E,4E)-, is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its achiral nature and the presence of two E/Z centers . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
The synthesis of 2,4-decadien-1-ol acetate, (2E,4E)-, involves several steps. One common method is the esterification of 2,4-decadien-1-ol with acetic acid under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to proceed efficiently. The reaction is carried out at elevated temperatures to ensure complete conversion of the alcohol to the ester.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. These methods allow for better control over reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
2,4-decadien-1-ol acetate, (2E,4E)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the acetate group with a methoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields aldehydes or acids, while reduction produces alcohols.
科学的研究の応用
2,4-decadien-1-ol acetate, (2E,4E)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it finds applications in the production of various consumer products.
作用機序
The mechanism of action of 2,4-decadien-1-ol acetate, (2E,4E)-, involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
2,4-decadien-1-ol acetate, (2E,4E)-, can be compared with other similar compounds such as:
2,4-decadien-1-ol: This compound lacks the acetate group and has different chemical properties and applications.
2,4-decadien-1-ol acetate, (2Z,4E)-: This isomer has a different configuration at one of the double bonds, leading to variations in its reactivity and uses.
2,4-decadien-1-ol acetate, (2E,4Z)-: Another isomer with distinct properties due to the different arrangement of double bonds.
The uniqueness of 2,4-decadien-1-ol acetate, (2E,4E)-, lies in its specific configuration, which imparts unique chemical and physical properties, making it suitable for various specialized applications.
特性
CAS番号 |
118026-67-8 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
[(2E,4E)-deca-2,4-dienyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h7-10H,3-6,11H2,1-2H3/b8-7+,10-9+ |
InChIキー |
TUASDYMRVFFGLF-XBLVEGMJSA-N |
異性体SMILES |
CCCCC/C=C/C=C/COC(=O)C |
正規SMILES |
CCCCCC=CC=CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


